molecular formula C8H20N2 B2965246 N-methyl-N'-pentylethane-1,2-diamine CAS No. 886499-92-9

N-methyl-N'-pentylethane-1,2-diamine

Cat. No. B2965246
CAS RN: 886499-92-9
M. Wt: 144.262
InChI Key: SYFHKIGUPPJUMS-UHFFFAOYSA-N
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Description

N-methyl-N’-pentylethane-1,2-diamine, also known as N,N-Dimethylethylenediamine or DMEN , is an organic compound with the chemical formula C₈H₂₀N₂ . It features two secondary amine functional groups and exists as a colorless liquid with a fishy odor .


Synthesis Analysis

The synthesis of N-methyl-N’-pentylethane-1,2-diamine involves the reaction of N-methyl-1,2-phenylenediamine (also known as N-methyl-1,2-benzenediamine ) with an alkyl halide, specifically 1-iodopentane . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired diamine .


Molecular Structure Analysis

The molecular structure of N-methyl-N’-pentylethane-1,2-diamine consists of a central ethane backbone with two amino groups attached. The N-methyl group and the pentyl (1-pentyl) group are both linked to the nitrogen atoms .


Chemical Reactions Analysis

  • Complexation : It acts as a chelating diamine, forming metal complexes that can serve as homogeneous catalysts .
  • One-Pot Synthesis : It is involved in the one-pot synthesis of 1-methyl-2(hetero)arylbenzimidazoles .
  • Preparation of Benzimidazoles : It contributes to the preparation of benzimidazoles from ketene dithioacetals .
  • Total Synthesis : It plays a role in the total synthesis of the angiotensin II receptor antagonist, telmisartan .

Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 104-106°C .
  • Density : About 0.807 g/mL at 20°C .
  • Refractive Index : n20/D = 1.426 (lit.) .

Safety and Hazards

  • Hazard Statements : N-methyl-N’-pentylethane-1,2-diamine is flammable (Flam. Liq. 2) and can cause skin corrosion (Skin Corr. 1A). It is also toxic if ingested (Acute Tox. 4 Oral) .
  • Precautionary Measures : Handle with care, use appropriate personal protective equipment, and avoid contact with skin, eyes, and inhalation .

properties

IUPAC Name

N-methyl-N'-pentylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-3-4-5-6-10-8-7-9-2/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFHKIGUPPJUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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